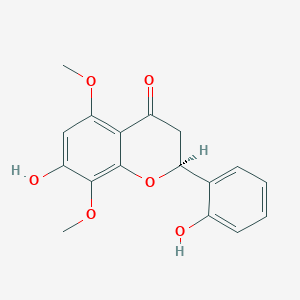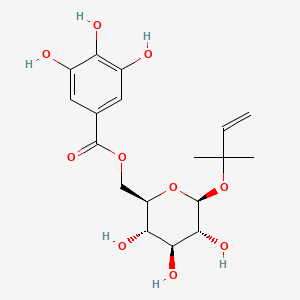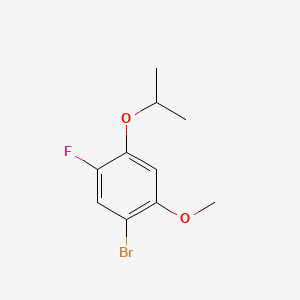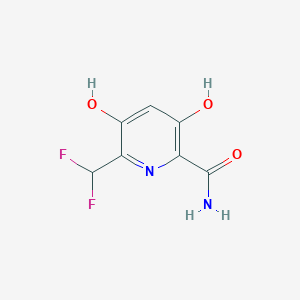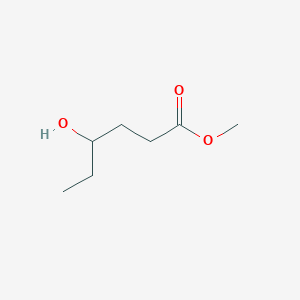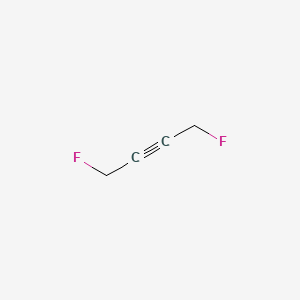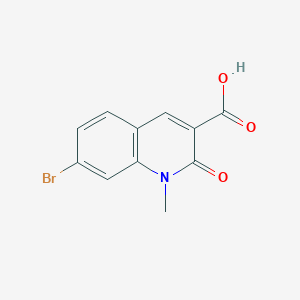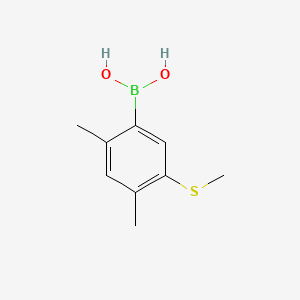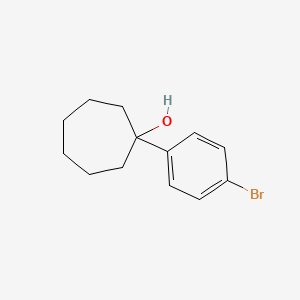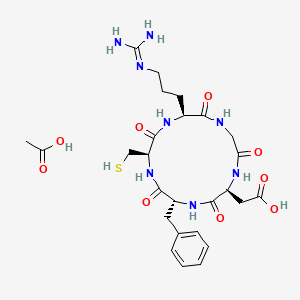![molecular formula C17H11N B14756686 Naphtho[1,2-g]quinoline CAS No. 224-89-5](/img/structure/B14756686.png)
Naphtho[1,2-g]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho[1,2-g]quinoline is a heterocyclic aromatic compound characterized by a fused ring structure that includes both naphthalene and quinoline units. This compound is part of a broader class of quinoline derivatives, which are known for their diverse chemical properties and wide range of applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Naphtho[1,2-g]quinoline can be synthesized through various methods, including multicomponent reactions and metal-free domino one-pot protocols. One efficient method involves the reaction of an aromatic aldehyde, anthracen-2-amine, and acetone or an acetophenone in tetrahydrofuran (THF) catalyzed by iodine . This method is known for its mild conditions, good to high yields, and operational simplicity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of multicomponent reactions and green chemistry approaches can be applied. These methods aim to increase atom economy and reduce the use of harmful chemicals and solvents .
Análisis De Reacciones Químicas
Types of Reactions: Naphtho[1,2-g]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s aromatic structure and the presence of reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include iodine, aromatic aldehydes, and anthracen-2-amine. The reactions are typically carried out in solvents like THF under reflux conditions .
Major Products Formed: The major products formed from these reactions include various naphthoquinoline derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
Naphtho[1,2-g]quinoline and its derivatives have significant applications in scientific research. These compounds are used in the synthesis of π-conjugated systems, which are essential in photonics and optoelectronics . Additionally, naphthoquinones, a related class of compounds, have shown potential in treating diseases such as Chagas disease due to their redox properties . In the pharmaceutical industry, these compounds are explored for their anticancer, antibacterial, and antifungal activities .
Mecanismo De Acción
The mechanism of action of Naphtho[1,2-g]quinoline involves its redox properties, which enable it to participate in various biological oxidative processes. The compound can undergo one-electron reduction to form semiquinones, which react rapidly with molecular oxygen to generate free radicals. Alternatively, it can undergo two-electron reduction mediated by DT-diphorase to form hydroquinone . These redox processes are crucial for the compound’s biological activities, including its anticancer and antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to Naphtho[1,2-g]quinoline include other naphthoquinoline derivatives such as naphtho[2,3-f]quinoline and naphtho[1,2,3-de]quinoline-2,7-diones . These compounds share structural similarities but differ in their specific functional groups and reactivity.
Uniqueness: this compound is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
224-89-5 |
|---|---|
Fórmula molecular |
C17H11N |
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
naphtho[1,2-g]quinoline |
InChI |
InChI=1S/C17H11N/c1-2-6-15-12(4-1)7-8-13-11-17-14(10-16(13)15)5-3-9-18-17/h1-11H |
Clave InChI |
FUCWHVHYYUEKSL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC=NC4=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


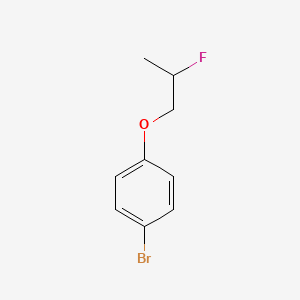
![[3-(2,2,3,3,4,4,4-Heptafluorobutanoyloxy)-2,2-bis(2,2,3,3,4,4,4-heptafluorobutanoyloxymethyl)propyl] 2,2,3,3,4,4,4-heptafluorobutanoate](/img/structure/B14756606.png)
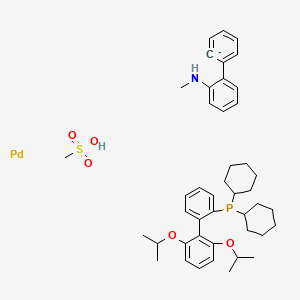
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
